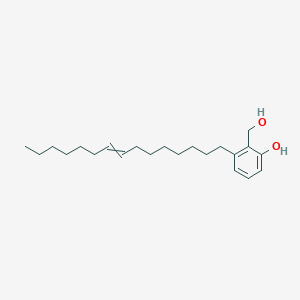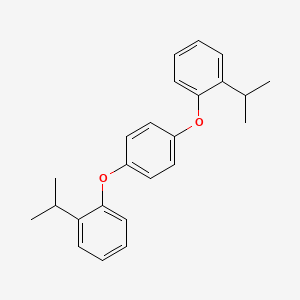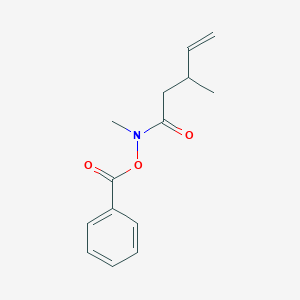
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzoyloxy group attached to an amide, with a dimethylpent-4-enamide backbone. The presence of both benzoyloxy and amide functionalities makes it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzoyloxy)-N,3-dimethylpent-4-enamide typically involves the direct N–O bond formation via the oxidation of amines with benzoyl peroxide. This method is efficient and avoids undesirable C–N bond formation, which can be a common side reaction . The reaction conditions often include a significant amount of water in combination with cesium carbonate (Cs2CO3) to achieve high selectivity and yield . The reaction is applicable to a wide range of amine substrates, making it a versatile method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of benzoyl peroxide as an oxidizing agent and the optimization of reaction parameters such as temperature, solvent, and catalyst concentration are crucial for achieving high yields and purity. The process is designed to be simple, mild, and free from the need for an inert atmosphere, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis-(benzoyloxy) derivatives.
Reduction: Reduction reactions can convert the benzoyloxy group to hydroxylamine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products Formed
The major products formed from these reactions include bis-(benzoyloxy) derivatives, hydroxylamine derivatives, and various substituted amides.
Aplicaciones Científicas De Investigación
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(Benzoyloxy)-N,3-dimethylpent-4-enamide involves the formation of reactive intermediates, such as benzoyloxy radicals, upon cleavage of the peroxide bond. These radicals can interact with various molecular targets, leading to the formation of hydroxylamine and other derivatives . The compound’s effects are mediated through its interaction with enzymes and proteins, influencing biological pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzoyloxy)amines: These compounds share the benzoyloxy group and are used as intermediates in the synthesis of amines, amides, and hydroxamic acids.
Hydroxamic Acids: These derivatives are known for their strong metal ion chelating properties and biological activities.
Benzamides: Similar in structure, benzamides are widely used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide is unique due to its specific combination of benzoyloxy and amide functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
212577-86-1 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
[methyl(3-methylpent-4-enoyl)amino] benzoate |
InChI |
InChI=1S/C14H17NO3/c1-4-11(2)10-13(16)15(3)18-14(17)12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3 |
Clave InChI |
NRVHQOAIROIKHX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)N(C)OC(=O)C1=CC=CC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
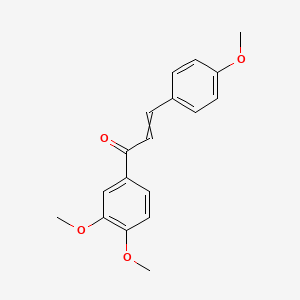
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)

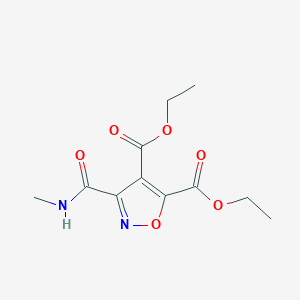
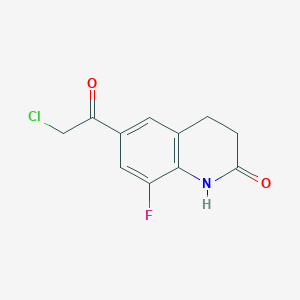
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
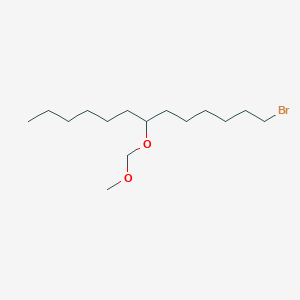
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
